molecular formula C36H50N6O12S B044486 (2S,4R)-N-[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]-4-hydroxypyrrolidine-2-carboxamide CAS No. 121807-03-2

(2S,4R)-N-[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]-4-hydroxypyrrolidine-2-carboxamide

Cat. No.: B044486
CAS No.: 121807-03-2
M. Wt: 790.9 g/mol
InChI Key: FMUXKLQGGYTHKR-RJGUPLRSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hyp-glu-enkephalinamide is a synthetic peptide that has garnered significant interest in the fields of biochemistry and pharmacology. This compound is a derivative of enkephalins, which are endogenous peptides that play a crucial role in modulating pain and emotion in the human body. Hyp-glu-enkephalinamide is particularly noted for its potential therapeutic applications, including its analgesic and anti-inflammatory properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hyp-glu-enkephalinamide typically involves solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process begins with the attachment of the first amino acid to a solid resin. Subsequent amino acids, including hydroxyproline (Hyp) and glutamic acid (Glu), are added one by one through a series of coupling and deprotection steps. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of Hyp-glu-enkephalinamide follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and yield. The use of recombinant DNA technology to produce the peptide in microbial systems is also being explored as a cost-effective alternative.

Chemical Reactions Analysis

Types of Reactions

Hyp-glu-enkephalinamide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the peptide’s functional groups, potentially altering its biological activity.

    Reduction: Reduction reactions can be used to stabilize the peptide by reducing disulfide bonds.

    Substitution: Amino acid residues in the peptide can be substituted to create analogs with different properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are frequently used.

    Substitution: Substitution reactions often involve the use of protected amino acid derivatives and coupling reagents like N,N’-diisopropylcarbodiimide (DIC).

Major Products

The major products formed from these reactions include various analogs of Hyp-glu-enkephalinamide, each with potentially unique biological activities.

Scientific Research Applications

Hyp-glu-enkephalinamide has a wide range of scientific research applications:

    Chemistry: Used as a model compound to study peptide synthesis and modification.

    Biology: Investigated for its role in cellular signaling and receptor binding.

    Medicine: Explored for its analgesic and anti-inflammatory properties, making it a candidate for pain management therapies.

Mechanism of Action

The mechanism of action of Hyp-glu-enkephalinamide involves its interaction with opioid receptors in the nervous system. By binding to these receptors, the peptide can modulate pain signals and reduce inflammation. The molecular targets include the mu, delta, and kappa opioid receptors, which are part of the G-protein-coupled receptor family. The binding of Hyp-glu-enkephalinamide to these receptors activates intracellular signaling pathways that result in analgesic and anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    Hyp-gly-enkephalinamide: Another enkephalin derivative with similar analgesic properties.

    Pro-glu-enkephalinamide: Known for its anti-inflammatory effects.

    Leu-enkephalinamide: A well-studied enkephalin with potent analgesic activity.

Uniqueness

Hyp-glu-enkephalinamide is unique due to the presence of hydroxyproline and glutamic acid residues, which may confer distinct structural and functional properties compared to other enkephalin derivatives. These unique features make it a valuable compound for further research and potential therapeutic applications.

Properties

CAS No.

121807-03-2

Molecular Formula

C36H50N6O12S

Molecular Weight

790.9 g/mol

IUPAC Name

(2S,4R)-N-[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]-4-hydroxypyrrolidine-2-carboxamide

InChI

InChI=1S/C36H50N6O12S/c1-55-12-11-24(41-32(49)23(37)13-20-7-9-22(10-8-20)53-36-31(48)30(47)29(46)27(18-43)54-36)33(50)39-17-28(45)40-26(14-19-5-3-2-4-6-19)35(52)42-34(51)25-15-21(44)16-38-25/h2-10,21,23-27,29-31,36,38,43-44,46-48H,11-18,37H2,1H3,(H,39,50)(H,40,45)(H,41,49)(H,42,51,52)/t21-,23+,24-,25+,26+,27-,29-,30+,31-,36-/m1/s1

InChI Key

FMUXKLQGGYTHKR-RJGUPLRSSA-N

Isomeric SMILES

CSCC[C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NC(=O)[C@@H]2C[C@H](CN2)O)NC(=O)[C@H](CC3=CC=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)N

SMILES

CSCCC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(=O)C2CC(CN2)O)NC(=O)C(CC3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)N

Canonical SMILES

CSCCC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(=O)C2CC(CN2)O)NC(=O)C(CC3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)N

Synonyms

2-Met-5-Hyp-glucopyranosyl-enkephalin
enkephalinamide, Met(2)-Hyp(5)glucopyranosyl-
enkephalinamide,methionyl(2)-hydroxyprolylglucopyranosyl(5)-
Hyp-Glu-enkephalinamide
O(1,5)-glucopyranosyl-Met(2)-Hyp(5)enkephalinamide
O(1,5)-glucopyranosyl-Tyr-Met-Gly-Phe-Hyp-amide

Origin of Product

United States

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